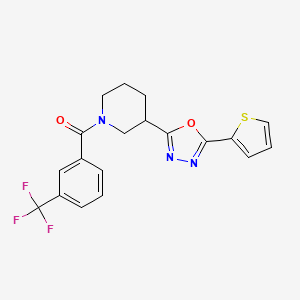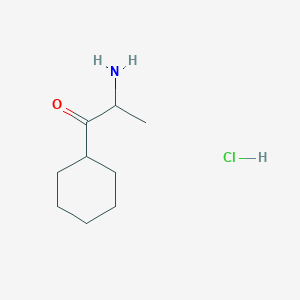![molecular formula C17H18ClN3O3 B2919047 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone CAS No. 2380170-81-8](/img/structure/B2919047.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling of cytokines, which play a crucial role in immune responses. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用机制
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone inhibits JAK3, which is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone reduces the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17 in preclinical studies. In clinical trials, it has been shown to reduce the levels of C-reactive protein (CRP), a marker of inflammation, in patients with rheumatoid arthritis.
实验室实验的优点和局限性
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit cytokine signaling. However, it also has limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone, including:
1. Further studies on the mechanism of action of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone and its effects on the immune system.
2. Development of new JAK inhibitors with improved selectivity and efficacy.
3. Investigation of the potential of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
4. Studies on the long-term safety and efficacy of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone in patients with autoimmune diseases.
In conclusion, 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone involves several steps, starting with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminopropane to form the corresponding diamide. The diamide is then reacted with epichlorohydrin to form a chlorohydrin intermediate, which is subsequently reacted with 4-hydroxypiperidine to form the desired product.
科学研究应用
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in ameliorating the symptoms of rheumatoid arthritis and psoriasis. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function.
属性
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-10-19-17(20-11-13)24-15-6-8-21(9-7-15)16(22)12-23-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPBMFQDIQUCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)

![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)
![2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2918971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)
![(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile](/img/structure/B2918978.png)
![2-((5-chloro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2918980.png)


![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2918983.png)
![methyl 1-(2-((2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2918984.png)
![S-[2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide](/img/structure/B2918987.png)